molecular formula C13H16F3N3O2 B067769 Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 187036-01-7

Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B067769
M. Wt: 303.28 g/mol
InChI Key: RRECFHZKSPQKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly specialized chemical compound that has gained popularity in the scientific community due to its unique properties. The compound has been the focus of intensive research in recent years, and its potential applications in various fields have been explored.

Mechanism Of Action

The mechanism of action of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate have been extensively studied in vitro and in vivo. The compound has been found to exhibit potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. It has also been found to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is its high potency and selectivity. The compound has been found to exhibit potent effects at relatively low concentrations, making it an attractive candidate for drug development. However, the compound is also highly specialized and complex, which makes it difficult to synthesize and study. Additionally, the compound's mechanism of action is not fully understood, which makes it challenging to develop effective therapeutic strategies.

Future Directions

Despite the challenges associated with studying Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate, there are several promising future directions for research. One direction is to further explore the compound's potential use as an anti-inflammatory and analgesic agent, particularly in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate the compound's potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop effective therapeutic strategies based on this understanding.

Synthesis Methods

The synthesis of Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex process that involves several steps. The most commonly used method involves the reaction of 2-aminopyrimidine-5-carboxylic acid with ethyl 4,4,4-trifluoroacetoacetate in the presence of piperidine and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has been found to exhibit potent anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

187036-01-7

Product Name

Ethyl2-(piperidin-1-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Molecular Formula

C13H16F3N3O2

Molecular Weight

303.28 g/mol

IUPAC Name

ethyl 2-piperidin-1-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16F3N3O2/c1-2-21-11(20)9-8-17-12(18-10(9)13(14,15)16)19-6-4-3-5-7-19/h8H,2-7H2,1H3

InChI Key

RRECFHZKSPQKEL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCCCC2

synonyms

ETHYL 2-(PIPERIDIN-1-YL)-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE

Origin of Product

United States

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